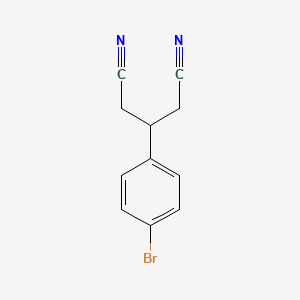

3-(4-Bromophenyl)pentanedinitrile

Descripción

Below, we compare key bromophenyl-containing compounds, focusing on their synthesis, efficacy, toxicity, and structural nuances.

Propiedades

IUPAC Name |

3-(4-bromophenyl)pentanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-11-3-1-9(2-4-11)10(5-7-13)6-8-14/h1-4,10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFNFMSUKFPLHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC#N)CC#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)pentanedinitrile typically involves the bromination of a suitable precursor, such as 4-bromobenzyl cyanide, followed by a series of reactions to introduce the pentanedinitrile group. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 3-(4-Bromophenyl)pentanedinitrile may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Bromophenyl)pentanedinitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The nitrile groups can be reduced to amines under suitable conditions.

Oxidation Reactions: The phenyl ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.

Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often used.

Oxidation Reactions: Potassium permanganate or chromium trioxide can be employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

Reduction Reactions: Products include primary or secondary amines.

Oxidation Reactions: Products include phenolic compounds or quinones.

Aplicaciones Científicas De Investigación

3-(4-Bromophenyl)pentanedinitrile has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(4-Bromophenyl)pentanedinitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and nitrile groups can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Anti-Inflammatory 1,3,4-Oxadiazole Derivatives

Key Compounds :

- 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa)

- 1-(4-Bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIb)

Activity :

- IIIa and IIIb suppressed carrageenan-induced paw edema by 59.5% and 61.9% , respectively, at 100 mg/kg orally, comparable to indomethacin (64.3% at 20 mg/kg) .

- Severity Index (SI) :

Structural Advantage :

The 1,3,4-oxadiazole core enhances metabolic stability, while the 4-bromophenyl group optimizes target binding. Substitutions (e.g., 4-chloro or 3,4-dimethoxy) fine-tune lipophilicity and electronic effects, impacting efficacy .

4-Hydroxycoumarin Derivatives (Brodifacoum and Difethialone)

Key Compounds :

- Brodifacoum : 3-[3-(4-(4-Bromophenyl)phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-2-hydroxychromen-4-one

- Difethialone: 3-[3-(4-(4-Bromophenyl)phenyl)-1-tetralinyl]-2-hydroxy-4-thiochromenone

Activity :

Structural Differentiation :

- The tetralinyl group in both compounds enhances planar rigidity, favoring receptor interactions .

Chalcone-Derived Acryloyl Acetamides

Key Compound :

- 2-(2-(3-(4-Bromophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide

Activity :

Aminophenyl Analog (3-(4-Aminophenyl)benzonitrile)

Key Compound :

- 3-(4-Aminophenyl)benzonitrile

Differentiation :

- No direct anti-inflammatory data are available, but the amine group could enable derivatization (e.g., amide formation) for targeted drug delivery .

Critical Analysis

- Efficacy vs. Toxicity : Oxadiazole derivatives (IIIa, IIIb) demonstrate balanced efficacy and safety, outperforming indomethacin in toxicity profiles .

- Substituent Impact : Electron-withdrawing groups (e.g., bromine) enhance target affinity but may reduce solubility. Methoxy or chlorine substituents optimize lipophilicity for membrane penetration .

- Synthetic Complexity : Chalcone-derived acetamides require multi-step synthesis , whereas oxadiazoles and coumarins utilize cyclization strategies for efficiency .

Actividad Biológica

3-(4-Bromophenyl)pentanedinitrile, with the molecular formula C11H9BrN2, is an organic compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and implications for medicinal chemistry, supported by relevant research findings and data.

Overview of 3-(4-Bromophenyl)pentanedinitrile

This compound features a bromine atom attached to a phenyl ring, linked to a pentanedinitrile moiety. Its unique structure allows it to participate in various chemical reactions, including substitution, reduction, and oxidation reactions. The presence of the bromine atom enhances its reactivity compared to similar compounds, making it a valuable building block in organic synthesis and medicinal chemistry.

The biological activity of 3-(4-Bromophenyl)pentanedinitrile is primarily attributed to its interaction with specific molecular targets. The bromine atom and nitrile groups can engage in hydrogen bonding and van der Waals interactions, influencing the compound's binding affinity to enzymes or receptors. This modulation of target activity can lead to various biological effects, including potential therapeutic applications in drug development.

In Vitro Studies

Research indicates that 3-(4-Bromophenyl)pentanedinitrile exhibits significant biological activity against specific targets. For instance, studies have shown that compounds with similar structures can inhibit enzymes involved in neurotransmitter uptake, suggesting potential applications in treating neurological disorders. In one study, a related compound demonstrated an IC50 value of 0.08 µM against human indoleamine 2,3-dioxygenase (IDO1), indicating strong inhibitory potency .

Binding Affinity Assays

Binding affinity assays are critical for understanding the interaction between 3-(4-Bromophenyl)pentanedinitrile and biological targets. For example, modifications to the compound's structure can significantly impact its binding affinity at serotonin transporters (SERT). The introduction of bulky substituents has been shown to reduce binding affinity, highlighting the importance of structural optimization in drug design .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(4-Bromophenyl)pentanedinitrile, a comparison with similar compounds is essential:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 3-(4-Chlorophenyl)pentanedinitrile | C11H9ClN2 | Moderate SERT binding affinity |

| 3-(4-Fluorophenyl)pentanedinitrile | C11H9FN2 | Lower inhibitory potency than brominated analogs |

| 3-(4-Methylphenyl)pentanedinitrile | C12H13N2 | Increased lipophilicity but lower activity |

The presence of bromine in 3-(4-Bromophenyl)pentanedinitrile imparts distinct reactivity and biological properties compared to its analogs. This uniqueness may be leveraged in developing new therapeutic agents targeting specific pathways.

Case Studies and Research Findings

Several case studies have explored the biological implications of compounds related to 3-(4-Bromophenyl)pentanedinitrile:

- Neurotransmitter Uptake Inhibition : A study demonstrated that modifications to similar compounds could lead to effective inhibition of neurotransmitter uptake, suggesting potential applications in treating depression and anxiety disorders.

- Cancer Therapeutics : Research has indicated that certain derivatives possess anticancer properties by modulating key signaling pathways involved in tumor growth and metastasis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.